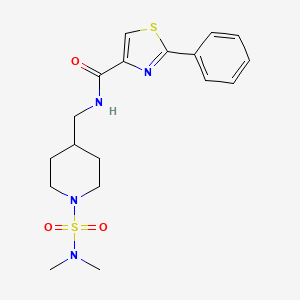

![molecular formula C10H5Cl2F3N2O2S B2545845 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride CAS No. 338397-79-8](/img/structure/B2545845.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride is a chemical entity that appears to be a derivative of pyrrole with a sulfonoyl chloride group and a pyridinyl substituent with chloro and trifluoromethyl groups. This structure suggests potential reactivity due to the presence of the sulfonoyl chloride moiety, which is commonly used in sulfonation reactions to introduce sulfone groups into organic molecules.

Synthesis Analysis

The synthesis of related sulfonated pyrrole derivatives has been reported through various methods. For instance, the preparation of aryl pyrrolyl sulfones was achieved by reacting arylsulfonyl chlorides with substituted pyrroles . Another relevant synthesis involves the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the preparation of hexahydroquinolines , indicating the versatility of sulfonic acid derivatives in catalyzing heterocyclic compound formation. Additionally, the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been developed, providing a direct synthesis route to related sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant electronic effects due to the electron-withdrawing trifluoromethyl group and the electron-withdrawing nature of the sulfonoyl chloride group. These groups can influence the reactivity and stability of the molecule. The presence of the pyridinyl ring also adds to the aromatic character of the compound, potentially affecting its electronic distribution and reactivity.

Chemical Reactions Analysis

Compounds similar to this compound have been used in various chemical reactions. For example, trifluoromethanesulfonyl chloride has been used to identify functional groups by fluorine-19 NMR spectrometry . Sulfonated tetrahydropyridine derivatives have been accessed through a radical reaction involving sulfonated pyrrolidine . Furthermore, the use of sulfonic acid functionalized pyridinium chloride as a catalyst in multi-component synthesis reactions and in tandem Knoevenagel–Michael reactions suggests that the compound could potentially be involved in similar catalytic or synthetic applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that it would likely be a solid at room temperature, with a high reactivity due to the presence of the sulfonyl chloride group. The trifluoromethyl group would contribute to the compound's lipophilicity and could affect its boiling point and solubility in organic solvents. The compound's stability might be influenced by the presence of the pyridinyl and pyrrole rings, which could stabilize the molecule through aromaticity.

Wissenschaftliche Forschungsanwendungen

Catalyst and Reagent in Organic Synthesis

The use of sulfonamides, like 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride, as terminators in cationic cyclisations facilitates the efficient formation of polycyclic systems. This approach is valuable for synthesizing complex organic structures, enhancing the scope of organic synthesis (Haskins & Knight, 2002).

Material Science and Polymer Chemistry

The compound's derivatives play a significant role in the development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit exceptional properties, such as high thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced applications in electronics and materials science (Liu et al., 2013).

Catalysis and Synthetic Methodologies

In catalysis, ionic liquid sulfonic acid functionalized pyridinium chloride, a related compound, serves as an efficient catalyst for the solvent-free synthesis of complex organic molecules. Such catalytic systems underscore the role of these compounds in promoting greener, more efficient synthetic routes (Moosavi-Zare et al., 2013).

Environmental Science

Research into the photocatalytic degradation of pollutants reveals insights into the environmental impact and degradation pathways of related chlorinated and fluorinated compounds. These studies contribute to our understanding of environmental persistence and remediation strategies for persistent organic pollutants (Žabar et al., 2016).

Advanced Synthetic Techniques

The compound and its derivatives serve as key intermediates in the synthesis of complex molecules, including pyrroles and polyamides, through innovative synthetic techniques. These methods enable the construction of molecules with potential applications in pharmaceuticals, agrochemicals, and material science, highlighting the compound's utility in diverse areas of chemical research (Janosik et al., 2006).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target proteins in the cytoskeleton of certain organisms .

Mode of Action

It is suggested that the compound might interact with its targets, possibly leading to changes in their function .

Biochemical Pathways

The trifluoromethyl group is known to be introduced into organic compounds through various reactions, which could potentially affect multiple biochemical pathways .

Result of Action

It is suggested that the compound might exhibit improved potency towards certain enzymes due to key interactions .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3N2O2S/c11-7-4-6(10(13,14)15)5-16-9(7)17-3-1-2-8(17)20(12,18)19/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIKQCOKDZJLOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)S(=O)(=O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)

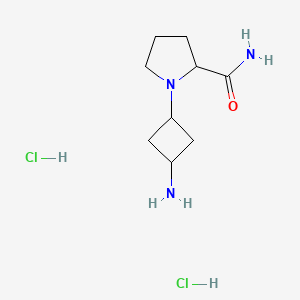

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)

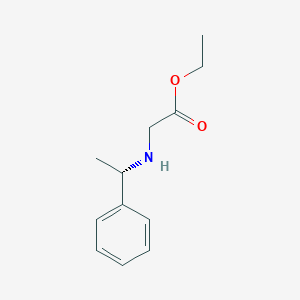

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2545767.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)

![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)

![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

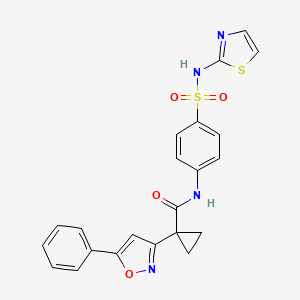

![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)